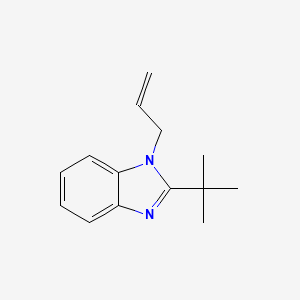
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor and modulate its activity, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have affinity for other serotonin receptors, such as the 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of various neurotransmitters, including glutamate and GABA, which may contribute to its antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has good solubility in a variety of solvents. It also exhibits a wide range of pharmacological activities, which makes it a useful tool for studying the mechanisms of various neurological disorders. However, N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide also has some limitations. It can be difficult to work with due to its high potency and potential for toxicity. It also has limited selectivity for specific serotonin receptors, which can make it difficult to study the specific mechanisms of action.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more selective analogs that target specific serotonin receptors. This could lead to a better understanding of the specific mechanisms of action and potentially lead to the development of more effective treatments for neurological disorders. Another area of interest is the study of the long-term effects of N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide on the brain and body, particularly with regards to potential toxicity and side effects. Overall, N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has the potential to be a valuable tool for studying the mechanisms of various neurological disorders and developing new treatments for these conditions.
Synthesemethoden
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 4-methoxyphenylhydrazine and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine and converted into N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide. Other methods involve the use of different reagents and conditions, but the general approach remains the same.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-7-15(8-10-17)19-18(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJUDQZCCGWAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6428808 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)